molecular formula C14H21ClN2O3S B6791373 N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide

Cat. No.: B6791373
M. Wt: 332.8 g/mol
InChI Key: MGNHDIAYVBZMSW-NSHDSACASA-N
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Description

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chlorine atom, an ethyl group, and an ethanesulfonamide moiety attached to an oxane ring.

Properties

IUPAC Name

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-11(14-3-2-13(15)10-16-14)17-21(18,19)9-6-12-4-7-20-8-5-12/h2-3,10-12,17H,4-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNHDIAYVBZMSW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)NS(=O)(=O)CCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)NS(=O)(=O)CCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The initial step involves the chlorination of pyridine to obtain 5-chloropyridine.

    Alkylation: The 5-chloropyridine is then subjected to alkylation with an appropriate ethylating agent to introduce the ethyl group at the 1-position.

    Formation of the Oxane Ring: The oxane ring is synthesized separately through a series of reactions involving the cyclization of suitable precursors.

    Coupling Reaction: The final step involves coupling the pyridine intermediate with the oxane ring and ethanesulfonamide under specific reaction conditions, such as the use of a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is unique due to its specific structural features, such as the combination of a chloropyridine ring with an oxane ring and an ethanesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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